

# spectroscopic data (NMR, IR, MS) for 3-Methylbutanoyl azide characterization

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## Compound of Interest

Compound Name: 3-Methylbutanoyl azide

Cat. No.: B15451504

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## Characterization of 3-Methylbutanoyl Azide: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **3-methylbutanoyl azide**. This information is critical for ensuring compound identity and purity in research and development settings. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-methylbutanoyl azide**, along with a comprehensive experimental protocol for its synthesis and characterization.

## Spectroscopic Data Summary

The expected spectroscopic data for **3-methylbutanoyl azide** ( $C_5H_9N_3O$ ) are summarized in the tables below. These values are predicted based on the analysis of similar chemical structures and functional groups.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data for 3-Methylbutanoyl Azide

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.3 - 2.5	Doublet	2H	-CH <sub>2</sub> -C(O)N <sub>3</sub>
~2.1 - 2.3	Multiplet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.0	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 3-Methylbutanoyl Azide**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~172	Quaternary	C=O
~50	Methylene	-CH <sub>2</sub> -C(O)N <sub>3</sub>
~28	Methine	-CH(CH <sub>3</sub> ) <sub>2</sub>
~22	Methyl	-CH(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  = 77.16 ppm)

**Table 3: Predicted IR Spectroscopic Data for 3-Methylbutanoyl Azide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2140	Strong	N <sub>3</sub> asymmetric stretch
~1700	Strong	C=O stretch
2960-2870	Medium-Strong	C-H stretch (alkane)
~1260	Medium	N <sub>3</sub> symmetric stretch

**Table 4: Predicted Mass Spectrometry Data for 3-Methylbutanoyl Azide**

m/z	Interpretation
127	$[M]^+$ (Molecular ion)
99	$[M - N_2]^+$ (Loss of nitrogen gas)
71	$[M - N_3]^+$ or $[C_4H_7O]^+$ (Loss of azide radical or isocyanate formation followed by fragmentation)
57	$[C_4H_9]^+$ (Isobutyl cation)
43	$[C_3H_7]^+$ (Isopropyl cation)

## Experimental Protocols

A standard method for the synthesis of **3-methylbutanoyl azide** involves the reaction of 3-methylbutanoyl chloride with sodium azide. The subsequent characterization would be performed using standard spectroscopic techniques.

### Synthesis of 3-Methylbutanoyl Azide

- **Reaction Setup:** A solution of 3-methylbutanoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., acetone or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- **Addition of Sodium Azide:** Sodium azide ( $NaN_3$ , ~1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.
- **Reaction Monitoring:** The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic azide peak.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is then removed under reduced pressure.

- Purification: The crude **3-methylbutanoyl azide** can be purified by vacuum distillation or column chromatography on silica gel. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and shock.

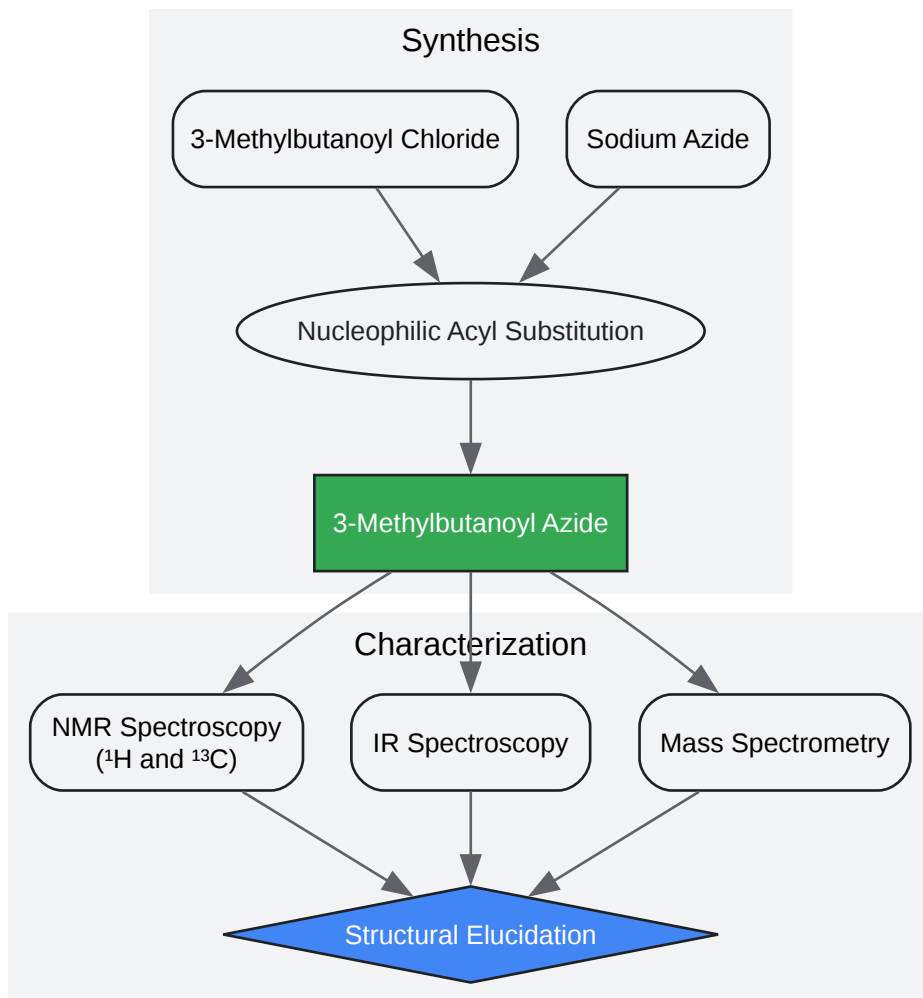
## Spectroscopic Characterization

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).
- Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

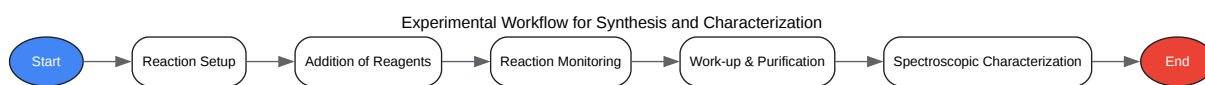
## Visualizations

The following diagrams illustrate the logical flow of the characterization process and the experimental workflow.

## Spectroscopic Characterization of 3-Methylbutanoyl Azide

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Caption: Logical flow of synthesis and spectroscopic characterization.

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Caption: Step-by-step experimental workflow.

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